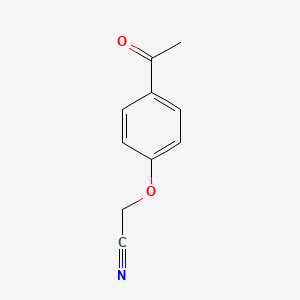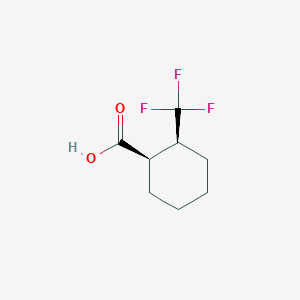![molecular formula C5H9N3O2 B3379484 [3-(Azidomethyl)oxetan-3-yl]methanol CAS No. 160446-27-5](/img/structure/B3379484.png)
[3-(Azidomethyl)oxetan-3-yl]methanol
概述
描述
[3-(Azidomethyl)oxetan-3-yl]methanol: is a chemical compound with the molecular formula C5H9N3O2 and a molecular weight of 143.14 g/mol . This compound features an oxetane ring substituted with an azidomethyl group and a hydroxymethyl group. It is of interest in various fields due to its unique chemical structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Azidomethyl)oxetan-3-yl]methanol typically involves the reaction of oxetane derivatives with azidomethyl reagents under controlled conditions. One common method includes the nucleophilic substitution of a halomethyl oxetane with sodium azide in the presence of a suitable solvent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions:
Oxidation: [3-(Azidomethyl)oxetan-3-yl]methanol can undergo oxidation reactions to form corresponding oxetane derivatives with different oxidation states.
Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers when reacted with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is often used for the reduction of the azido group.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used for substitution reactions involving the hydroxyl group.
Major Products:
Oxidation: Oxetane derivatives with higher oxidation states.
Reduction: Aminomethyl oxetane derivatives.
Substitution: Ester or ether derivatives of oxetane.
科学研究应用
Chemistry: In chemistry, [3-(Azidomethyl)oxetan-3-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology: In biological research, this compound can be used to study the effects of azido and oxetane groups on biological systems. It may serve as a precursor for bioorthogonal chemistry applications, where azido groups are used for click chemistry reactions.
Medicine: In medicine, derivatives of this compound may be explored for their potential therapeutic properties. The azido group can be modified to create bioactive molecules with applications in drug development.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its reactivity makes it suitable for the production of polymers and other high-performance materials.
作用机制
The mechanism of action of [3-(Azidomethyl)oxetan-3-yl]methanol involves its reactivity with various biological and chemical targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This reactivity is harnessed in bioorthogonal labeling and imaging applications. The oxetane ring can undergo ring-opening reactions, which are useful in polymer chemistry and material science.
相似化合物的比较
[3-(Bromomethyl)oxetan-3-yl]methanol: Similar structure but with a bromomethyl group instead of an azidomethyl group.
[3-(Chloromethyl)oxetan-3-yl]methanol: Contains a chloromethyl group instead of an azidomethyl group.
[3-(Hydroxymethyl)oxetan-3-yl]methanol: Lacks the azido group, having only a hydroxymethyl group.
Uniqueness: The presence of the azido group in [3-(Azidomethyl)oxetan-3-yl]methanol makes it particularly useful for click chemistry applications, which is a significant advantage over its halomethyl and hydroxymethyl counterparts. This unique reactivity allows for the creation of stable triazole linkages, which are valuable in various scientific and industrial applications.
属性
IUPAC Name |
[3-(azidomethyl)oxetan-3-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2/c6-8-7-1-5(2-9)3-10-4-5/h9H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTJWFWCWFLRTOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CN=[N+]=[N-])CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30625508 | |
| Record name | [3-(Azidomethyl)oxetan-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160446-27-5 | |
| Record name | [3-(Azidomethyl)oxetan-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
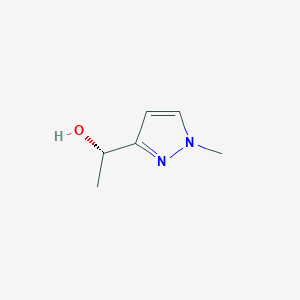

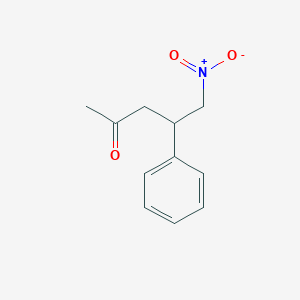
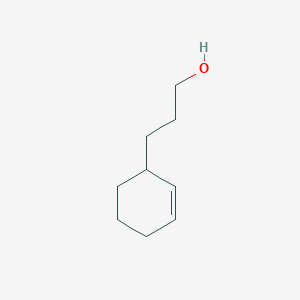
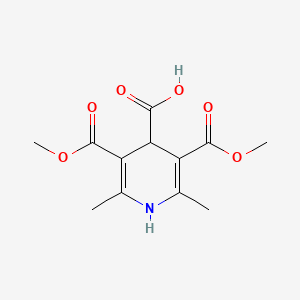

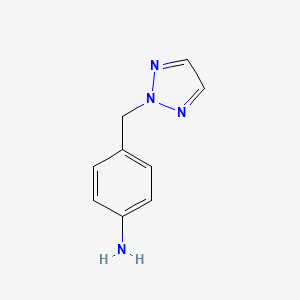
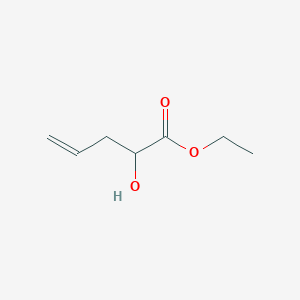
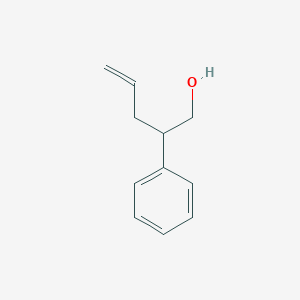
![Benzo[c][1,2,5]oxadiazole-5-sulfonyl chloride](/img/structure/B3379471.png)
![2-[(Benzyloxy)methyl]-2-methylbutanoic acid](/img/structure/B3379475.png)
![3,5-dimethyl-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B3379477.png)
